Cas no 678983-41-0 (ethyl 7-(4-methylphenyl)pyrazolo1,5-apyrimidine-3-carboxylate)

Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fused pyrazole-pyrimidine core, substituted with a 4-methylphenyl group at the 7-position and an ethyl carboxylate at the 3-position, offering versatility for further functionalization. This compound is valued for its role as an intermediate in synthesizing biologically active molecules, particularly in kinase inhibitor development. Its crystalline form ensures stability, while the ester moiety enhances solubility in organic solvents, facilitating downstream reactions. The methylphenyl substitution may influence binding affinity in target interactions, making it a useful scaffold for medicinal chemistry studies.
ethyl 7-(4-methylphenyl)pyrazolo1,5-apyrimidine-3-carboxylate structure
678983-41-0 structure
Product Name:ethyl 7-(4-methylphenyl)pyrazolo1,5-apyrimidine-3-carboxylate
CAS No:678983-41-0
MF:C16H15N3O2
MW:281.309203386307
MDL:MFCD04046143
CID:3059415
PubChem ID:11391877
Update Time:2025-06-27

ethyl 7-(4-methylphenyl)pyrazolo1,5-apyrimidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 7-p-Tolyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
    • ethyl 7-(4-methylphenyl)pyrazolo1,5-apyrimidine-3-carboxylate
    • BBL038403
    • Ethyl7-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
    • EN300-229669
    • STK305946
    • AKOS000310291
    • ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
    • Ethyl 7-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
    • 678983-41-0
    • CS-0298902
    • MDL: MFCD04046143
    • Inchi: 1S/C16H15N3O2/c1-3-21-16(20)13-10-18-19-14(8-9-17-15(13)19)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3
    • InChI Key: XJGJBWYHIDACHG-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NN2C=1N=CC=C2C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 281.116426730Da
  • Monoisotopic Mass: 281.116426730Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 56.5Ų

ethyl 7-(4-methylphenyl)pyrazolo1,5-apyrimidine-3-carboxylate Pricemore >>

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Additional information on ethyl 7-(4-methylphenyl)pyrazolo1,5-apyrimidine-3-carboxylate

Ethyl 7-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate: A Comprehensive Overview

Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, with the CAS number 678983-41-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyrimidines, which are known for their unique structural features and diverse biological activities. The molecule consists of a pyrazolo[1,5-a]pyrimidine core, substituted with an ethyl carboxylate group at position 3 and a 4-methylphenyl group at position 7. These substituents play a crucial role in determining the compound's chemical properties and biological functions.

The synthesis of ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves a series of well-defined organic reactions. The core structure is typically derived from the condensation of appropriate starting materials, such as amines and carbonyl compounds, under specific reaction conditions. The introduction of the ethyl carboxylate group and the 4-methylphenyl substituent is achieved through targeted functional group transformations. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis of this compound, ensuring high yields and purity.

One of the most remarkable aspects of ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is its potential as a bioactive molecule. Studies have shown that this compound exhibits significant activity against various disease targets, including cancer and inflammatory disorders. The pyrazolopyrimidine scaffold is known to interact with key cellular pathways, making it a promising candidate for drug development. Researchers have demonstrated that this compound can modulate enzyme activity and influence cellular signaling mechanisms, thereby offering therapeutic benefits.

Recent research has focused on understanding the molecular mechanisms underlying the biological activity of ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Advanced techniques such as X-ray crystallography and molecular modeling have provided insights into its binding interactions with target proteins. These studies have revealed that the compound's substituents contribute to its selectivity and potency. For instance, the 4-methylphenyl group enhances hydrophobic interactions with the target protein's binding pocket, while the ethyl carboxylate group facilitates hydrogen bonding.

In addition to its pharmacological applications, ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has also found utility in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices. The compound's ability to absorb and emit light at specific wavelengths makes it suitable for these applications.

The development of ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been driven by its promising therapeutic potential and versatile chemical properties. As research continues to uncover new insights into its structure-function relationships and biological effects, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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